Nepasaikosaponin K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

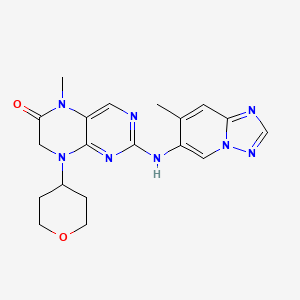

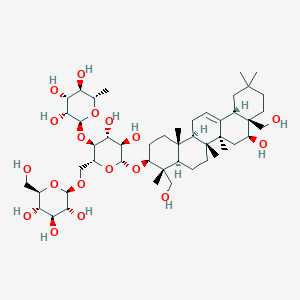

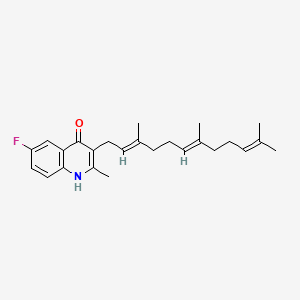

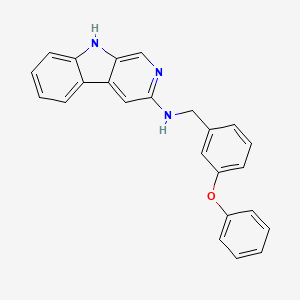

Nepasaikosaponin K is a natural product belonging to the triterpenoid saponins class of compounds. It is isolated from the roots of Bupleurum species, particularly Bupleurum marginatum var. stenophyllum. This compound has garnered attention due to its significant biological activities, including antiviral, anti-inflammatory, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nepasaikosaponin K typically involves extraction from natural sources rather than synthetic routes. The extraction process includes the following steps:

Extraction: The roots of Bupleurum species are dried and powdered.

Solvent Extraction: The powdered roots are subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves:

Large-scale Extraction: Using industrial-grade solvents and large extraction vessels.

Purification: Employing large-scale chromatographic systems to ensure high purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Nepasaikosaponin K undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Substitution: This compound can undergo substitution reactions at specific functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while enzymatic hydrolysis employs specific glycosidases.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Various oxidized derivatives with altered biological activities.

Hydrolysis Products: Aglycone and sugar moieties.

Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

Nepasaikosaponin K has a wide range of scientific research applications:

Chemistry: Used as a reference substance for the analysis and characterization of saponins.

Biology: Studied for its immunomodulatory and anti-inflammatory effects.

Medicine: Investigated for its antiviral properties, particularly against influenza viruses.

Mechanism of Action

Nepasaikosaponin K exerts its effects through various molecular targets and pathways:

Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.

Anti-inflammatory Activity: Modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways.

Immunomodulatory Activity: Enhances the immune response by stimulating the production of immune cells and cytokines

Comparison with Similar Compounds

Similar Compounds

Saikosaponin A: Another triterpenoid saponin with similar biological activities.

Saikosaponin D: Known for its anti-inflammatory and hepatoprotective effects.

Clinoposaponin XII: Exhibits similar antiviral and immunomodulatory properties

Uniqueness of Nepasaikosaponin K

This compound stands out due to its potent antiviral activity against influenza viruses and its unique structural features, which contribute to its distinct biological activities .

Properties

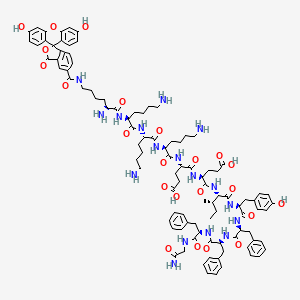

Molecular Formula |

C48H80O18 |

|---|---|

Molecular Weight |

945.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H80O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8,22,24-42,49-60H,9-21H2,1-7H3/t22-,24-,25+,26+,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1 |

InChI Key |

BHFXAIXRWOFWOS-XRWUOUDGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)

![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)

![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)